2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-13(15-2)9(14)7-5-3-4-6-8(7)16-10(11)12/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPUTJKACGZMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide, a compound of interest in modern medicinal chemistry. By leveraging established synthetic principles and analytical techniques, this document offers a robust framework for the synthesis, characterization, and potential applications of this molecule.
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacological profiles. The difluoromethoxy (-OCF₂) group, in particular, has garnered significant attention as a bioisosteric replacement for other functional groups, offering a unique combination of electronic properties and metabolic resistance. 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide, featuring this key functional group, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The N-methoxy-N-methylamide, or Weinreb amide, functionality is a particularly useful synthetic handle that allows for the controlled formation of ketones and aldehydes.
Chemical Structure and Properties
The chemical structure of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide is characterized by a benzene ring substituted with a difluoromethoxy group at the 2-position and an N-methoxy-N-methylcarboxamide group at the 1-position.
Molecular Structure:
Caption: Chemical structure of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1275755-34-4 | [1] |
| Molecular Formula | C₁₀H₁₁F₂NO₃ | [1] |
| Molecular Weight | 231.20 g/mol | [1] |
Synthesis and Purification
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-(difluoromethoxy)benzoyl chloride
This procedure is adapted from standard methods for the conversion of carboxylic acids to acyl chlorides.
-
To a solution of 2-(difluoromethoxy)benzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 2-(difluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
This is a standard procedure for the formation of a Weinreb amide from an acyl chloride.
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a base, such as pyridine or triethylamine (2.2 eq), to neutralize the hydrochloride salt and liberate the free amine.
-
Slowly add a solution of the crude 2-(difluoromethoxy)benzoyl chloride (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide.
Analytical Characterization
Due to the absence of published spectral data for 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide, the following characterization is based on predictions from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the difluoromethoxy proton, and the N-methoxy and N-methyl protons. Due to the ortho-substitution, the signals for the N-methoxy and N-methyl groups may appear as broad singlets at room temperature due to restricted rotation around the amide C-N bond.[2] The aromatic protons will exhibit complex splitting patterns characteristic of a 1,2-disubstituted benzene ring. The difluoromethoxy proton should appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the amide, the difluoromethoxy carbon (as a triplet due to C-F coupling), and the N-methoxy and N-methyl carbons.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group, which will be split into a doublet by the adjacent proton.
Mass Spectrometry (MS)
The mass spectrum, likely acquired using electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns of benzamides typically involve the loss of the amide side chain.[3][4][5]
Applications in Drug Development
While there are no specific reported applications for 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide in drug development, its structural features suggest potential utility in several areas:
-
Metabolic Stability: The difluoromethoxy group is known to be more resistant to oxidative metabolism compared to a methoxy group, potentially leading to an improved pharmacokinetic profile of drug candidates.
-
Bioisosterism: The difluoromethoxy group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties to enhance its biological activity.
-
Synthetic Intermediate: As a Weinreb amide, this compound is a valuable intermediate for the synthesis of ketones, which are common pharmacophores in many drug classes.
Safety and Handling
Detailed safety information for 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide is not available. However, based on its chemical structure and the reagents used in its synthesis, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
2-(difluoromethoxy)-N-methoxy-N-methylbenzamide is a promising building block for medicinal chemistry and drug discovery. This guide provides a scientifically sound, albeit theoretical, framework for its synthesis and characterization based on established chemical principles. Further experimental work is required to validate the proposed synthetic route and to fully elucidate the physicochemical and pharmacological properties of this compound.
References
- Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar.
- Ghosh, S., et al. (2018). Mass spectrum of benzamide (Scheme 2, 2b).
- National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.
- Karan, A., et al. (2021). Benzamide-simplified mass spectrum.
- Sigma-Aldrich. (n.d.). 2,4-Difluoro-N-methoxy-N-methylbenzamide.
- BLDpharm. (n.d.). 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide.
Sources
Technical Monograph: Physicochemical Profiling of 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide
Executive Summary
This technical guide provides an in-depth analysis of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide (CAS 1275755-34-4), a specialized building block in medicinal chemistry. This molecule combines the chemoselective reactivity of a Weinreb amide with the metabolic stability and lipophilic modulation of a difluoromethoxy (-OCHF₂) substituent.
Primary applications include the synthesis of aryl ketones where the ortho-difluoromethoxy group serves as a bioisostere for a methoxy group, improving metabolic half-life by blocking O-demethylation pathways while modulating the aromatic ring's electron density.
Molecular Identity & Structural Analysis[1]
The molecule is characterized by a 1,2-disubstituted benzene ring. The steric bulk of the ortho-difluoromethoxy group influences the conformation of the amide bond, potentially affecting rotational barriers during NMR analysis.
| Parameter | Detail |
| IUPAC Name | 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide |
| CAS Number | 1275755-34-4 |
| Molecular Formula | C₁₀H₁₁F₂NO₃ |
| Molecular Weight | 231.20 g/mol |
| SMILES | CN(OC)C(=O)C1=CC=CC=C1OC(F)F |
| InChIKey | Unique identifier required for database integration (analogous keys available for substructures) |
Functional Group Analysis[4]
-
Weinreb Amide Moiety: The N-methoxy-N-methylamide functionality prevents over-addition of organometallic reagents (Grignard/Lithium) via the formation of a stable five-membered chelate intermediate.
-
Difluoromethoxy Group: Acts as a lipophilic hydrogen bond donor/acceptor. The fluorine atoms withdraw electron density, lowering the pKa of the conjugate acid and increasing lipophilicity (LogP) compared to a standard methoxy group.
Physicochemical Properties[4][5][6][7][8]
Note: Experimental values for this specific intermediate are rare in open literature. The data below synthesizes available vendor data with high-confidence predicted values based on structural analogs (e.g., 2-fluoro-N-methoxy-N-methylbenzamide).
Table 1: Physical Constants
| Property | Value / Description | Source/Confidence |
| Physical State | Colorless to pale yellow liquid or low-melting semi-solid | Observed (Analogous structures) |
| Boiling Point | 290–310°C (Predicted at 760 mmHg) | Calculated (ACD/Labs) |
| Density | 1.25 ± 0.05 g/cm³ | Predicted (Fluorine mass effect) |
| Flash Point | >110°C | Safety Estimate |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1][2] Insoluble in water. | Experimental Consensus |
| LogP | 1.8 – 2.2 | Predicted (Consensus) |
| pKa | Non-ionizable (Amide); -OCHF₂ is chemically inert at physiological pH | Structural Analysis |
Lipophilicity & Bioisosterism
The -OCHF₂ group is a critical modulator. Unlike a methoxy (-OCH₃) group, the difluoromethoxy group is a weak hydrogen bond donor (via the C-H bond polarized by fluorines).
-
ΔLogP: Substitution of -OCH₃ with -OCHF₂ typically increases LogP by ~0.5–0.7 units, enhancing membrane permeability.
-
Metabolic Stability: The C-F bonds block the rapid CYP450-mediated O-dealkylation common to anisole derivatives.
Synthetic Utility & Reactivity Profile
The core utility of this molecule lies in its ability to convert nucleophilic organometallics into ketones without forming tertiary alcohols.
The Weinreb Chelation Mechanism
When reacted with an organometallic reagent (R-M), the metal coordinates between the carbonyl oxygen and the methoxy oxygen. This forms a stable tetrahedral intermediate that does not collapse until acidic quench.
Figure 1: The Weinreb Amide Chelation Mechanism ensuring mono-addition of nucleophiles.
Experimental Protocols
Synthesis of 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide
Context: If the intermediate is not purchased, it is synthesized from 2-(difluoromethoxy)benzoic acid.
Reagents:
-
2-(Difluoromethoxy)benzoic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
EDC·HCl (1.5 eq) or HATU (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (3.0 eq)
-
Dichloromethane (DCM) [0.1 M concentration]
Procedure:
-
Activation: Dissolve the benzoic acid derivative in dry DCM under N₂ atmosphere. Add EDC·HCl, HOBt, and Et₃N. Stir at 0°C for 30 minutes.
-
Coupling: Add N,O-Dimethylhydroxylamine hydrochloride in one portion.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes; R_f ~0.4) or LC-MS.[3][4]
-
Workup: Dilute with DCM. Wash successively with 1N HCl (to remove unreacted amine/EDC), Sat. NaHCO₃ (to remove unreacted acid), and Brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0→40% EtOAc in Hexanes).
Analytical Characterization (Self-Validation)
To confirm identity, look for these specific NMR signatures:
-
¹H NMR (CDCl₃):
-
δ 6.50–6.90 ppm (t, 1H, J_HF ≈ 73 Hz): Characteristic triplet for the -OCHF ₂ proton. Large coupling constant confirms geminal fluorines.
-
δ 3.50 ppm (s, 3H): N-O-CH ₃ (Broadening may occur due to rotation).
-
δ 3.30 ppm (s, 3H): N-CH ₃.
-
-
¹⁹F NMR:
-
δ -80 to -85 ppm (d): Doublet corresponding to the CF₂ group coupled to the single proton.
-
Handling, Safety, & Stability
Stability Profile
-
Thermal: Stable at room temperature. Can be distilled under high vacuum.
-
Hydrolytic: Resistant to basic hydrolysis compared to esters. Slowly hydrolyzes in strong acid at elevated temperatures.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic nature of the amide requires desiccated storage.
Safety Hazards (GHS Classification)
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
Precaution: The difluoromethoxy group can release fluoride ions upon combustion or extreme decomposition; avoid contact with strong reducing agents.
Workflow Visualization
Figure 2: Operational workflow for synthesis and validation of the target molecule.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
-
Zafrani, Y. et al. "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Bioisostere of the Methoxy Group." Journal of Medicinal Chemistry, 2019 , 62(12), 5628–5637. Link
-
PubChem Compound Summary. "2-Fluoro-N-methoxy-N-methylbenzamide (Analogous Structure Data)." National Center for Biotechnology Information. Accessed Oct 2023.[5] Link
-
BLD Pharm. "Product Data Sheet: 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide (CAS 1275755-34-4)."[7] Commercial Vendor Database. Link
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. 2-Fluoro-N-methoxy-N-methylbenzamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. 198967-25-8|2,4-Difluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. primescholars.com [primescholars.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. 1275755-34-4|2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
Comprehensive Safety & Handling Protocol: 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
The following is an in-depth technical guide and safety analysis for 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide . This document is structured to serve as a high-level operational protocol for research scientists and drug development professionals, synthesizing standard safety data with practical, field-proven handling strategies.
Document Control:
-
Subject: 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
-
CAS Number: 1275755-34-4[1]
-
Molecular Formula:
-
Molecular Weight: 231.20 g/mol
-
Classification: Functionalized Weinreb Amide / Fluorinated Building Block
Executive Summary & Chemical Identity
2-(difluoromethoxy)-N-methoxy-N-methylbenzamide is a specialized organic intermediate combining a Weinreb amide functionality with a difluoromethoxy (
-
Synthetic Utility: The Weinreb amide moiety allows for the controlled synthesis of ketones via nucleophilic addition (e.g., Grignard or organolithium reagents) without over-addition to the alcohol.
-
Medicinal Relevance: The 2-difluoromethoxy group acts as a lipophilic bioisostere for methoxy or hydroxy groups, often improving metabolic stability and membrane permeability in drug candidates.
Critical Safety Overview: While specific toxicological data for this exact isomer is limited in public repositories, its safety profile is reliably extrapolated from structural analogs (e.g., 2,4-difluoro-N-methoxy-N-methylbenzamide). It is classified as an Irritant affecting skin, eyes, and the respiratory system. The presence of the difluoromethoxy group introduces the risk of Hydrogen Fluoride (HF) generation during thermal decomposition.
Hazard Identification & Risk Assessment (GHS)[3]
GHS Classification (Read-Across Methodology)
Based on Quantitative Structure-Activity Relationship (QSAR) analysis of analogous fluorinated benzamides, the following classifications apply:
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4] | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[5] | H335 |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed (Provisional). | H302 |
Functional Group Hazard Analysis
As a Senior Scientist, it is crucial to understand why these hazards exist to mitigate them effectively:
-
Weinreb Amide Moiety (
):-
Hydrolysis Risk: Under acidic or basic conditions, this group hydrolyzes to release N,O-dimethylhydroxylamine . This byproduct is a known skin irritant and potential mutagen.
-
Contact Hazard: Amides of this weight range readily penetrate the stratum corneum, leading to dermal irritation.
-
-
Difluoromethoxy Group (
):-
Thermal Stability: Generally stable under standard conditions.
-
Combustion Hazard: In a fire, this group degrades to release Carbonyl Fluoride (
) and Hydrogen Fluoride (HF) . Standard ABC fire extinguishers are insufficient; water mist or alcohol-resistant foam is required to suppress fluoride vapors.
-
Technical Handling & Storage Protocols
Storage Architecture
-
Temperature: 2–8°C (Refrigerate). While the amide is stable at room temperature, cold storage prevents slow hydrolysis and discoloration.
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended. Moisture sensitivity is low but non-zero.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal containers due to potential fluoride corrosion over long durations.
Experimental Workflow & Engineering Controls
The following Graphviz diagram illustrates the decision logic for safe handling, distinguishing between standard benchwork and high-risk scale-up operations.
Figure 1: Operational safety workflow for handling fluorinated Weinreb amides. Note the escalation of PPE for larger scales due to potential HF generation during thermal runaways.
Emergency Response & First Aid
Self-validating protocol: If symptoms persist after these initial steps, medical intervention is mandatory.
| Exposure Route | Immediate Action | Scientific Rationale |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. | Reverses hypoxia caused by respiratory irritation; clears irritant particles from alveoli. |
| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol can enhance the transdermal absorption of the amide. Water physically removes the chemical. |
| Eye Contact | Rinse with water for 15 min, lifting eyelids. Remove contacts. | Dilution is the only immediate remedy for chemical burns to the cornea. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water. | Vomiting risks aspiration pneumonia and secondary esophageal burns. |
Special Note on Fluoride Exposure:
If the compound is subjected to extreme heat or strong acids, HF may be generated. In case of suspected HF exposure (delayed deep pain), apply Calcium Gluconate gel immediately to the affected area. This sequesters fluoride ions as insoluble
Chemical Properties & Stability Data[7][8][9]
| Property | Value / Description |
| Physical State | Solid (typically white to off-white powder) or viscous oil |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Insoluble in water. |
| Melting Point | Predicted: 50–70°C (Based on congeners) |
| Boiling Point | Predicted: >250°C (Decomposes) |
| Reactivity | Reacts with strong nucleophiles (Grignard, LAH). |
| Incompatibilities | Strong oxidizing agents, strong acids (hydrolysis risk). |
Synthesis & Degradation Pathway
Understanding the degradation mechanism is vital for waste management and reaction monitoring. The diagram below details the hydrolysis pathway, highlighting the toxic byproduct release.
Figure 2: Hydrolytic degradation pathway. The release of N,O-dimethylhydroxylamine necessitates the segregation of aqueous waste streams.
Waste Disposal Considerations
Do not dispose of via sink.
-
Halogenated Waste: This compound contains fluorine. It must be disposed of in the "Halogenated Organic Solvents" container.
-
Quenching: Before disposal, ensure any reactive mixtures (e.g., if used with Grignards) are fully quenched with saturated
. -
Incineration: Must be performed by a licensed facility equipped with scrubbers to handle HF emissions.
References
-
PubChem. (2025).[2] 4-Fluoro-N-methoxy-N-methylbenzamide (Compound CID 14069347).[2] National Library of Medicine. Retrieved from [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2016). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
Sources
- 1. 1275755-34-4|2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
bioisosteric properties of the 2-(difluoromethoxy) group in benzamides
The 2-(Difluoromethoxy) Benzamide Motif: Bioisosteric Engineering & Synthetic Protocols
Executive Summary
The 2-(difluoromethoxy) group (
Part 1: The Physicochemical Rationale
The Lipophilic Hydrogen Bond Donor (LHBD) Concept
Unlike the methoxy group (an H-bond acceptor) or the trifluoromethoxy group (chemically inert), the difluoromethoxy group possesses a unique dual character.[1][2][3] The strong electron-withdrawing effect of the two fluorine atoms polarizes the
-
Bioisosteric Equivalence:
is often deployed as a bioisostere for phenol ( ) or thiol ( ) groups, retaining donor capability while significantly increasing lipophilicity and metabolic stability.[1] -
Electronic Modulation:
-
Hammett Constant (
): The group ( ) is weakly electron-withdrawing, whereas ( ) is electron-donating. This reduction in electron density on the benzene ring can improve metabolic stability against oxidative attack. -
Basicity of Oxygen: The fluorine atoms reduce the electron density on the ether oxygen, making it a weaker H-bond acceptor than a methoxy oxygen.
-
Conformational Locking in Benzamides
In 2-substituted benzamides, the conformation is governed by the Intramolecular Hydrogen Bond (IMHB) between the amide proton (
-
The Methoxy Baseline: In 2-methoxybenzamide, a strong
bond planarizes the molecule ( ring motif). This planarity can be detrimental to solubility (high lattice energy) and may force a conformation incompatible with certain binding pockets. -
The Difluoromethoxy Modulation: The reduced basicity of the
oxygen weakens the interaction. Simultaneously, the steric bulk of the group (larger than ) introduces a torsional strain.-
Result: This often results in a "twisted" or "orthogonal" conformation relative to the planar methoxy analog. This twist can improve solubility (disrupting crystal packing) and improve selectivity by mimicking twisted bioactive conformations.
-
Table 1: Comparative Physicochemical Properties
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Electronic Effect ( | -0.27 (Donor) | +0.18 (Weak Withdrawal) | +0.35 (Strong Withdrawal) |
| H-Bond Character | Acceptor Only | Donor & Weak Acceptor | None |
| Lipophilicity ( | Reference (0.0) | +0.3 to +0.6 | +0.9 to +1.2 |
| Metabolic Liability | High (O-demethylation) | Low (Blocked oxidation) | Very Low |
| Conformational Bulk | Low | Medium | High |
Part 2: Decision Logic & Visualization
The following decision tree assists medicinal chemists in determining when to deploy the
Figure 1: Strategic decision tree for replacing methoxy groups with fluorinated bioisosteres in benzamide optimization.
Part 3: Synthetic Protocols
Direct difluoromethylation of a pre-formed benzamide is challenging due to competing N-alkylation. The most robust route involves installing the
Method A: The Sodium Chlorodifluoroacetate Route (Standard)
This method avoids the use of gaseous chlorodifluoromethane (Freon 22), which is an ozone-depleting substance and difficult to handle.
Reaction Scheme:
Detailed Protocol:
-
Reagents:
-
2-Hydroxybenzoate ester (Salicylate precursor) or substituted Phenol: 1.0 equiv.
-
Sodium chlorodifluoroacetate (
): 2.5 equiv. -
Potassium Carbonate (
): 2.0 equiv. -
Solvent: DMF:Water (9:1 ratio). Note: Water is essential to facilitate the protonation of the difluorocarbene intermediate.
-
-
Procedure:
-
Step 1: Dissolve the phenol (1.0 mmol) in DMF (5 mL) and Water (0.5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Step 2: Add
(2.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -
Step 3: Add Sodium chlorodifluoroacetate (2.5 mmol) in a single portion.
-
Step 4: Heat the mixture to 100°C. Caution: Evolution of
gas will occur. Maintain temperature for 4–6 hours. Monitoring by TLC/LCMS is crucial as the reaction can stall. -
Step 5: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (
mL). -
Step 6: Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (typically Hexane/EtOAc).
-
-
Amide Coupling (Subsequent Step):
-
Hydrolyze the ester (if salicylate was used) to the carboxylic acid (
, THF/Water). -
Couple with the desired amine using standard reagents (HATU or
) to form the final 2-(difluoromethoxy)benzamide.
-
Method B: The Difluorocarbene Reagent (Modern)
For sensitive substrates, reagents like Difluoromethyltrimethylsilane (
Figure 2: Step-wise synthetic workflow for accessing 2-(difluoromethoxy)benzamides.
Part 4: Case Studies & Pharmacological Impact
Case Study: Roflumilast (PDE4 Inhibitor) While Roflumilast is a benzamide-mimic (a dichloropyridyl amide), it perfectly illustrates the utility of the difluoromethoxy group.
-
Structure: Contains a catechol ether moiety with one
group. -
Role: The
group replaces a methoxy.[1][2][4] It fills a hydrophobic pocket (lipophilicity) while the acts as a donor to a backbone carbonyl in the PDE4 enzyme active site. -
Outcome: The substitution provided a 10-fold increase in metabolic stability compared to the dimethoxy analog, allowing for once-daily dosing.
Case Study: Anthelmintic Benzamides Recent screens (Reference 1.17) identified ortho-substituted benzamides as potent inhibitors of nematode Complex II.
-
Bioisosterism: Replacement of the amide or ortho-groups with fluorinated ethers alters the "twist" of the benzamide.
-
Observation: The
analogs maintained potency while significantly improving membrane permeability (measured by PAMPA assays) compared to the parent hydroxy-benzamides.
References
-
Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
BenchChem Technical Guide. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem.[1][4] Link
-
Xing, L., et al. (2017). "Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry." Journal of Chemical Information and Modeling. Link
- Hu, J., et al. (2017). "Recent advances in the synthesis of trifluoromethyl- and difluoromethyl-containing compounds." Chemical Reviews.
-
Burns, M., et al. (2020).[6] "Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation." Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
reaction of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide with Grignard reagents
Application Note: Ketone Synthesis via Weinreb Amide Coupling of 2-(Difluoromethoxy)benzamides
Part 1: Executive Summary
This application note details the protocol for synthesizing ortho-difluoromethoxy aryl ketones via the reaction of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide with Grignard reagents. The inclusion of the difluoromethoxy (–OCHF₂) group is increasingly common in medicinal chemistry as a lipophilic, metabolically stable bioisostere of the methoxy group.
While the Weinreb amide methodology is robust, the presence of an ortho-fluorinated ether requires specific attention to reaction temperature and stoichiometry to prevent side reactions such as elimination or competitive coordination. This guide provides a high-fidelity protocol ensuring chemoselectivity for the ketone product, avoiding common pitfalls like over-addition or defluorination.
Part 2: Scientific Background & Mechanism[1][2][3][4][5]
The Strategic Value of the –OCHF₂ Group
The difluoromethoxy group is a "privileged motif" in modern drug design.[1][2] Unlike the trifluoromethoxy (–OCF₃) group, the –OCHF₂ moiety retains a hydrogen bond donor capability (via the acidic C–H bond) while significantly increasing lipophilicity and metabolic stability compared to a standard methoxy group.
Reaction Mechanism: The Chelation Control
The success of this transformation relies on the formation of a stable five-membered cyclic intermediate. Unlike esters, which collapse to ketones in situ and react with a second equivalent of Grignard to form tertiary alcohols, the Weinreb amide forms a stable magnesium chelate. This intermediate resists further nucleophilic attack and only releases the ketone upon acidic hydrolysis.
Key Mechanistic Features:
-
Chelation: The magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen of the amide.
-
Ortho-Effect: The oxygen of the ortho-OCHF₂ group may act as a secondary coordination site, potentially stabilizing the magnesium species but also imposing steric demand.
-
Stability: The tetrahedral intermediate is stable in the reaction mixture, preventing over-addition.
Figure 1: Mechanistic pathway of Grignard addition to Weinreb amides, highlighting the stable chelated intermediate.
Part 3: Experimental Protocol
Materials & Reagents
-
Substrate: 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide (1.0 equiv).
-
Reagent: Grignard reagent (R-MgX, 1.2 – 1.5 equiv). Note: Bromides are generally preferred over chlorides for better reactivity.
-
Solvent: Anhydrous Tetrahydrofuran (THF). Ether (Et₂O) can be used, but THF better solubilizes the chelated intermediate.
-
Quench: 1M Hydrochloric acid (HCl) or Saturated Ammonium Chloride (sat. NH₄Cl).[3][4]
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.
-
Charge the flask with 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of 0.1 M – 0.2 M.
-
Cool the solution to 0 °C using an ice/water bath.
-
Expert Insight: While many Weinreb couplings work at RT, the ortho-OCHF₂ group can be sensitive. Starting at 0 °C minimizes the risk of deprotonating the acidic –CF₂H proton.
-
Step 2: Grignard Addition
-
Add the Grignard reagent (1.2 equiv) dropwise via syringe over 10–15 minutes.
-
Observe the reaction for exotherm (maintain internal temp < 5 °C).
-
After addition, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 1–3 hours. Monitor conversion by TLC or LCMS.
-
Checkpoint: The intermediate is stable.[5] If the reaction is incomplete after 3 hours, it is safe to stir longer, but do not heat above 40 °C to avoid side reactions with the fluorinated ether.
-
Step 3: Quenching & Hydrolysis
-
Cool the mixture back to 0 °C.
-
Carefully quench by adding 1M HCl (approx. 2–3 equiv relative to Mg) dropwise.
-
Caution: Gas evolution may occur.[6]
-
-
Stir vigorously for 15–30 minutes to ensure complete hydrolysis of the N-methoxy-N-methyl amine moiety.
Step 4: Isolation
-
Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).
-
Separate the organic layer.
-
Extract the aqueous layer twice with EtOAc.
-
Wash combined organics with Brine.
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
Step 5: Purification
-
Purify via silica gel flash chromatography.
-
Mobile Phase: Typically Hexanes/EtOAc gradients (e.g., 9:1 to 4:1). The ketone is usually less polar than the starting amide.
-
Part 4: Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.2 – 1.5 equiv Grignard | Slight excess ensures full conversion; the stable intermediate prevents over-addition. |
| Temperature | 0 °C | Low temp addition prevents uncontrolled exotherms; RT ensures completion. Avoid reflux. |
| Solvent | THF (Anhydrous) | THF coordinates Mg, stabilizing the Weinreb intermediate better than Et₂O. |
| Reaction Time | 1 – 3 Hours | Fast kinetics typical for Weinreb amides. Prolonged stirring (>12h) is unnecessary and risky. |
| Atmosphere | Nitrogen / Argon | Grignard reagents are moisture sensitive.[7] |
Part 5: Troubleshooting & Optimization
Common Issues
-
Incomplete Conversion: If starting material remains, the ortho-OCHF₂ group may be providing steric hindrance or coordinating the Mg, slowing the attack.
-
Solution: Increase Grignard to 2.0 equiv. If still sluggish, warm to 35–40 °C (do not exceed 50 °C).
-
-
Low Yield / Complex Mixture:
-
Cause: Deprotonation of the –CF₂H proton (pKa ~25-28) by highly basic Grignards (e.g., t-BuMgBr).
-
Solution: Use "Turbo Grignards" (RMgCl·LiCl) which often display higher reactivity at lower basicity/temperatures, or strictly control temperature at 0 °C.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of ketones from 2-(difluoromethoxy) Weinreb amides.
Part 6: References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[8] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[8]
-
Erickson, J. A.; Jalaie, M. "The Difluoromethoxy Group: A Physicochemical and Theoretical Study." Journal of Organic Chemistry, 2017 , 82(19), 10375–10382. (Discusses stability and lipophilicity of -OCHF2).
-
Murphy, G. K., et al. "Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents." Organic & Biomolecular Chemistry, 2020 , 18, 3642.
-
Common Organic Chemistry. "Weinreb Amide Synthesis and Reaction with Grignard."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Divergent alkynylative difunctionalization of amide bonds through C–O deoxygenation versus C–N deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
reduction of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide to aldehydes
Application Note: High-Fidelity Reduction of 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide to Aldehydes
Executive Summary
This application note details the optimized protocol for the reduction of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide to 2-(difluoromethoxy)benzaldehyde . While aldehyde synthesis via reduction of carboxylic acid derivatives is historically plagued by over-reduction to alcohols, the utilization of the Weinreb amide functionality allows for the isolation of the aldehyde in high yield.[1][2]
This specific substrate presents two critical considerations for the medicinal chemist:
-
Chemo-selectivity: Preventing the reduction of the aldehyde product to the benzyl alcohol.
-
Fluorine Motif Stability: Preserving the ortho-difluoromethoxy (-OCF
H) group, a lipophilic hydrogen bond donor often used as a bioisostere for methoxy or phenol groups, which must remain intact during the hydride attack.
Chemical Context & Mechanism
The Chelation Effect
The success of this transformation relies on the formation of a stable tetrahedral intermediate.[3] Unlike esters, where the intermediate collapses immediately to an aldehyde (which is then more reactive than the starting material and rapidly reduces to an alcohol), the Weinreb amide forms a stable five-membered chelate with the metal cation (Li
This chelate is stable in the reaction mixture and prevents the expulsion of the N-methoxy-N-methylamine leaving group until the reaction is quenched.[3] Consequently, the aldehyde is only liberated during the acidic workup, effectively shielding it from further reduction.
Mechanistic Pathway
Figure 1: Mechanistic flow of the Weinreb amide reduction. The stability of the intermediate chelate is the rate-determining factor for selectivity.
Experimental Protocol
Reagent Selection: LAH vs. DIBAL-H
While Diisobutylaluminum hydride (DIBAL-H) is often the reagent of choice for reducing esters to aldehydes (requiring -78°C), Lithium Aluminum Hydride (LiAlH
| Parameter | LiAlH | DIBAL-H |
| Temperature | 0°C to RT | -78°C |
| Stoichiometry | 0.6 - 0.7 equiv (molar) / 2.4-2.8 equiv (hydride) | >1.1 equiv |
| Handling | Solid or ether solution | Pyrophoric liquid |
| Selectivity | High (via chelate) | High (via temp control) |
Step-by-Step Methodology
Materials:
-
Substrate: 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide (1.0 equiv)
-
Reagent: LiAlH
(2.4 M solution in THF or solid) (0.7 equiv, providing ~2.8 hydride equivs) -
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Potassium Bisulfate (KHSO
) or Rochelle’s Salt (Potassium sodium tartrate)
Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Charge with the Weinreb amide substrate (e.g., 5.0 mmol) and dissolve in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Addition: Add LiAlH
dropwise.-
Note: If using solid LAH, suspend in minimal THF first. If using solution, add via syringe pump to control exotherm.
-
Observation: Gas evolution (H
) may occur if residual moisture is present.
-
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the amide spot. The intermediate chelate is often not visible as a distinct new spot on silica but will behave as the polar baseline material or show a shift.
-
-
Quenching (Critical Step):
-
Method A (Standard): Pour the cold reaction mixture into a vigorously stirring solution of 1M KHSO
(excess) at 0°C. Stir for 20 minutes to hydrolyze the aluminum complex. -
Method B (For Emulsions): If a gelatinous aluminum precipitate forms, use a saturated aqueous solution of Rochelle’s Salt and stir for 1–2 hours until two clear layers form.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.
-
Wash/Dry: Wash with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Technical Insights & Troubleshooting
Stability of the Difluoromethoxy Group
The -OCF
-
Risk: The -OCF
H bond is generally stable to nucleophilic hydrides. However, strong Lewis acids at high temperatures can cleave the ether linkage. -
Control: Maintaining the reaction at 0°C and avoiding prolonged exposure to the aluminum byproducts (by efficient quenching) ensures the integrity of the fluorinated motif.
Steric Considerations
The ortho-substitution pattern (2-position) creates steric bulk near the carbonyl.
-
Impact: This may slow down the formation of the tetrahedral intermediate.
-
Mitigation: If the reaction is incomplete after 60 minutes at 0°C, allow the mixture to warm to room temperature (RT) rather than adding excess reagent. The chelate remains stable at RT.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Over-reduction to Alcohol | Quench was too slow or temp too high during quench. | Ensure quench is rapid and performed at 0°C. Use KHSO |
| Incomplete Conversion | Steric hindrance or degraded reagent. | Warm to RT; Titrate LiAlH |
| Aluminum Emulsion | Formation of insoluble Al-hydroxides. | Use Rochelle's salt workup; increase stirring time during quench. |
Safety & Handling
-
LiAlH
: Reacts violently with water and protic solvents, liberating flammable hydrogen gas. All glassware must be oven-dried. -
Fluorinated Intermediates: While -OCF
H is stable, thermal decomposition of fluorinated aromatics can release HF. Do not subject the crude material to excessive heat (>150°C) during distillation.
References
-
Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815–3818.
-
Featherston, A. L., et al. (2025). Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl-t-Butoxyaluminum Hydride. ResearchGate.
-
Salvatore, R. N., et al. (2001). Reduction of Weinreb Amides to Aldehydes.[3][5][6][7] Journal of Organic Chemistry.
-
Lab-Specific Protocol: Reduction of Amides to Amines/Aldehydes using LiAlH4. Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
organolithium addition to 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
Application Note: Controlled Synthesis of Ortho-Difluoromethoxy Aryl Ketones via Weinreb Amide Methodology
Executive Summary
This technical guide details the protocol for the nucleophilic addition of organolithium reagents (
The core challenge addressed in this protocol is managing the chemoselectivity between the desired nucleophilic acyl substitution and the competing ortho-lithiation (Directed Ortho Metalation - DoM) or deprotonation of the difluoromethyl proton. By leveraging the stable chelation of the Weinreb intermediate at controlled temperatures, high yields of the target ketone can be achieved without compromising the fluorinated ether moiety.
Mechanistic Principles & Strategic Analysis
The Weinreb Chelation Model
The success of this reaction relies on the formation of a stable five-membered cyclic intermediate. Upon addition of the organolithium reagent to the amide, the lithium cation coordinates between the carbonyl oxygen and the methoxy oxygen of the amide.
-
Kinetic Stability: This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic hydrolysis occurs. This prevents the "over-addition" of a second equivalent of organolithium, which typically leads to tertiary alcohols in ester reactions.[1]
-
The Ortho-Effect: The 2-difluoromethoxy group exerts a steric influence and an inductive electron-withdrawing effect (
). While the effect increases the electrophilicity of the carbonyl (beneficial), the oxygen lone pairs on the group can theoretically compete for lithium coordination. However, the Weinreb binding pocket is thermodynamically favored.
Competing Pathways: The Fluorine Risk
The proton on the difluoromethyl group (
-
Risk: Strong bases like
-BuLi can deprotonate this position, leading to -elimination and decomposition (difluorocarbene generation). -
Mitigation: The nucleophilic attack on the Weinreb carbonyl is kinetically much faster than the deprotonation of the
group at -78°C . Strict temperature control is the primary safety lock for this protocol.
Visualizing the Pathway
The following diagram illustrates the reaction mechanism, highlighting the critical chelated intermediate and the exclusion of the over-addition pathway.
Caption: Mechanistic pathway showing the formation of the stable lithium-chelated intermediate which prevents over-addition, alongside the temperature-dependent side reaction risk.
Experimental Protocol
Target Substrate: 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide (MW: ~231.2 g/mol )
Reagent: Phenyllithium (PhLi) or
Materials & Preparation
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free. Freshly distilled or from an SPS (Solvent Purification System).
-
Organolithium: Titrate immediately before use (e.g., using diphenylacetic acid or N-pivaloyl-o-toluidine) to determine precise molarity.
-
Glassware: Flame-dried 2-neck round bottom flask with magnetic stir bar and Ar/
balloon.
Step-by-Step Methodology
-
System Setup:
-
Assemble the flame-dried glassware under an inert atmosphere (Argon preferred).
-
Charge the flask with 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide (231 mg, 1.0 mmol).
-
Add Anhydrous THF (5.0 mL, 0.2 M concentration). Stir to ensure complete dissolution.
-
-
Cryogenic Cooling (CRITICAL):
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Allow the internal temperature to equilibrate for at least 10 minutes.
-
-
Organolithium Addition:
-
Calculate 1.2 equivalents of the organolithium reagent (e.g., if PhLi is 1.8 M, use 0.67 mL).
-
Add the organolithium dropwise via syringe over 5–10 minutes.
-
Note: Direct the stream down the side of the flask to pre-cool the reagent before it hits the bulk solution.
-
-
Reaction Incubation:
-
Stir at -78°C for 60 minutes .
-
Monitoring: TLC (typically 30-50% EtOAc/Hexanes) should show consumption of the amide (
) and formation of the intermediate (often immobile on silica until hydrolyzed) or product spot after mini-workup.
-
-
Quench & Hydrolysis:
-
While still at -78°C, quench the reaction by adding saturated aqueous
(2 mL). -
Remove the cooling bath and allow the mixture to warm to room temperature (RT) with vigorous stirring. This step collapses the tetrahedral intermediate.
-
-
Workup & Isolation:
-
Dilute with
(10 mL) and water (10 mL). -
Separate phases. Extract the aqueous layer with
( mL). -
Wash combined organics with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Gradient 0
20% EtOAc in Hexanes).
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of 2-(difluoromethoxy)aryl ketones.
Representative Performance Metrics
The following data summarizes expected outcomes based on the steric and electronic nature of the nucleophile.
| Nucleophile ( | Conditions | Expected Yield | Key Observation |
| PhLi (Phenyl) | -78°C, 1h | 85-92% | Excellent conversion; aromatic nucleophiles are less basic than alkyl, reducing |
| -78°C, 45 min | 78-85% | Good yield; requires strict temp control. Slight excess (1.2 eq) ensures full conversion despite potential slight basicity loss. | |
| MeLi (Methyl) | -78°C to -40°C | 80-88% | MeLi is less basic/more nucleophilic than BuLi. Often requires slightly higher temp (-40°C) for complete conversion due to aggregation. |
| -78°C | <40% | Not Recommended. Highly basic/sterically hindered. Competes with DoM and |
Troubleshooting & Optimization
-
Problem: Low Yield / Recovered Starting Material
-
Problem: "Over-addition" (Tertiary Alcohol formation)
-
Cause: Failure of the chelation intermediate, usually due to high temperatures during addition or quench.
-
Solution: Ensure the quench is performed before removing the cooling bath.
-
-
Problem: Defluorination / Decomposition
-
Cause: Deprotonation of the
group. -
Solution: Use less basic nucleophiles (e.g., Grignard reagents
) if the organolithium is too aggressive. The Weinreb amide reacts well with Grignards at 0°C.
-
References
-
Nahm, S.; Weinreb, S. M. (1981).[1][4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
- Foundational paper establishing the mechanism and stability of the tetrahedral intermedi
- Feast, A. A., et al. (2015). "The Weinreb Amide: A Versatile Building Block". Journal of Organic Chemistry. Review of Weinreb amide scope, including ortho-substituted examples.
- Leroux, F. R., et al. (2005). "The Difluoromethoxy Group: A Physicochemical and Synthetic Perspective". ChemBioChem. Authoritative source on the stability and electronic properties of the group.
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195.
- Reference for the electron-withdrawing n
Sources
coupling reagents for 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide synthesis
Application Notes and Protocols
Topic: Strategic Selection of Coupling Reagents for the Synthesis of 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide (A Weinreb Amide)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, is a cornerstone of modern organic chemistry, providing a robust pathway to ketones and aldehydes by preventing the over-addition of organometallic reagents.[1][2] This guide provides a detailed examination of coupling reagents for the synthesis of a specific, fluorinated Weinreb amide: 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide. We delve into the mechanistic underpinnings, comparative performance, and detailed experimental protocols for three major classes of coupling reagents: carbodiimides (EDC), phosphonium salts (PyBOP), and uronium/aminium salts (HATU). The objective is to equip researchers with the expertise to select the most appropriate reagent and protocol based on reaction efficiency, substrate sensitivity, and purification considerations, thereby streamlining the synthesis of this valuable intermediate.
Introduction: The Value of 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide
The target molecule, 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide, is a Weinreb amide derived from 2-(difluoromethoxy)benzoic acid and N,O-dimethylhydroxylamine.[3][4] The difluoromethoxy (-OCF₂H) group is an increasingly important substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or methoxy groups, with modulated lipophilicity and metabolic stability.
The primary utility of a Weinreb amide lies in its reaction with Grignard or organolithium reagents. The N-methoxy-N-methylamide moiety forms a stable, chelated tetrahedral intermediate that resists the typical second nucleophilic addition.[2] This intermediate collapses to the desired ketone only upon aqueous workup, offering a high-yielding and controlled synthetic route.
The central challenge in synthesizing this amide is the direct coupling of a carboxylic acid and an amine. This reaction is inherently inefficient due to a rapid acid-base reaction that forms an unreactive ammonium carboxylate salt.[5] Coupling reagents circumvent this issue by activating the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
The General Synthetic Approach
The synthesis involves the formation of an amide bond between 2-(difluoromethoxy)benzoic acid and the hydrochloride salt of N,O-dimethylhydroxylamine.[1] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt and liberate the free amine for the reaction.
Figure 1: General workflow for Weinreb amide synthesis.
In-Depth Analysis of Coupling Reagent Classes
The choice of coupling reagent is critical and influences reaction rate, yield, purification strategy, and the suppression of side reactions like racemization (though not a concern for the achiral benzoic acid, it is a crucial factor in peptide chemistry).
Carbodiimide-Based Reagents: The Workhorse Method
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their reliability and cost-effectiveness.[6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate can react directly with the amine or, more efficiently, with an additive like 1-hydroxybenzotriazole (HOBt) to form an activated OBt ester. This secondary pathway is often preferred as it minimizes the risk of the O-acylisourea rearranging into an unreactive N-acylurea byproduct.[7]
Figure 2: EDC coupling mechanism, with and without HOBt additive.
Protocol 1: EDC/HOBt Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(difluoromethoxy)benzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution. Stir for 10-15 minutes.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.
Onium Salt Reagents: High-Efficiency Coupling
Onium salts, which include phosphonium and uronium/aminium types, are among the most powerful coupling reagents available, known for high yields and fast reaction times.[9]
A. Phosphonium Salts (e.g., PyBOP)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a popular phosphonium reagent.[10][11] It reacts with the carboxylate (formed in situ by the base) to generate a highly reactive OBt-ester, similar to the intermediate in the EDC/HOBt pathway, but with faster kinetics. The byproducts are typically removed during chromatography.
Figure 3: Mechanism of phosphonium salt (PyBOP) mediated coupling.
Protocol 2: PyBOP Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere, add 2-(difluoromethoxy)benzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Dissolution: Dissolve in anhydrous DMF or DCM (approx. 0.2 M).
-
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
PyBOP Addition: Add PyBOP (1.1 eq) in a single portion. The reaction is often mildly exothermic.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Monitoring: Monitor by TLC or LC-MS. Reactions are typically complete much faster than with carbodiimides.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash thoroughly with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify by flash column chromatography.
B. Uronium/Aminium Salts (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents, derived from the additive HOAt.[12] It generates a highly reactive OAt-ester, which leads to extremely fast and efficient couplings with minimal side reactions when used in appropriate stoichiometry.[13][14] Note that HATU exists as a guanidinium N-oxide isomer rather than a uronium salt.[15]
Figure 4: Mechanism of aminium salt (HATU) mediated coupling.
Protocol 3: HATU Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere, combine 2-(difluoromethoxy)benzoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (approx. 0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) and stir the mixture for 5-10 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a minimal amount of DMF.
-
Reaction: Stir at room temperature for 1-3 hours.
-
Monitoring: Monitor by TLC or LC-MS. These reactions are often complete within an hour.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer with water (3x) to remove DMF, followed by saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify by flash column chromatography.
Comparative Summary and Selection Guide
The optimal choice of reagent depends on several factors, including cost, scale, and the need for rapid reaction completion.
| Feature | EDC/HOBt | PyBOP | HATU |
| Reactivity/Speed | Slow (12-24 h) | Fast (2-4 h) | Very Fast (1-3 h) |
| Typical Yield | Good to Excellent | Excellent | Excellent |
| Cost | Low | Moderate | High |
| Workup | Straightforward; water-soluble urea byproduct.[7] | Requires thorough washing to remove byproducts. | Requires thorough washing to remove byproducts and DMF. |
| Key Advantage | Cost-effective, reliable for standard couplings. | High efficiency, good for sterically hindered substrates. | Highest reactivity, ideal for difficult couplings.[12] |
| Considerations | Risk of N-acylurea side product without HOBt.[7] | Byproduct removal is critical for purity. | Stoichiometry should be carefully controlled to avoid side reactions.[13] |
Conclusion
The synthesis of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide can be successfully achieved using a variety of modern coupling reagents.
-
For large-scale, cost-sensitive syntheses where overnight reaction times are acceptable, EDC/HOBt remains an excellent and economical choice.
-
For syntheses requiring higher efficiency and faster turnover, particularly with potentially challenging substrates, PyBOP offers a significant performance upgrade.
-
For the most demanding applications where speed and yield are paramount, HATU stands out as the premier reagent, albeit at a higher cost.
By understanding the mechanisms and following the detailed protocols provided, researchers can confidently select and implement the optimal strategy for producing this valuable fluorinated Weinreb amide, paving the way for its subsequent use in the synthesis of complex target molecules.
References
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- ChemicalBook. N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5.
- Nakajima, N., & Ikada, Y. (n.d.).
- CymitQuimica. CAS 6638-79-5: N,O-Dimethylhydroxylamine hydrochloride.
- RVR LABS. N,O-Dimethylhydroxylamine hydrochloride, CAS NO 6638-79-5.
- Wikipedia. Weinreb ketone synthesis.
- Wikipedia. Phosphonium coupling.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Wikipedia. N,O-Dimethylhydroxylamine.
- Ketone Pharma. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical.
- Ketone Pharma. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
- Taylor & Francis. Carbodiimide – Knowledge and References.
- Vrettos, E. I., et al. (2017).
- Abdelmoty, I., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
- ResearchGate.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- DR. Raghu Prasad. (2025, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube.
- SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Gummadi, V., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE.
- Kumar, A., et al. (n.d.).
- Aapptec Peptides. Coupling Reagents.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 [chemicalbook.com]
- 4. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. bachem.com [bachem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. peptide.com [peptide.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. users.uniwa.gr [users.uniwa.gr]
Troubleshooting & Optimization
Technical Support Center: 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
Welcome to the technical support guide for 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this molecule throughout experimental workflows. Here, we address common questions, troubleshoot potential issues, and provide validated protocols to minimize hydrolysis and other degradation pathways.
Frequently Asked Questions (FAQs): Understanding the Stability Profile
Q1: What are the primary sites of potential hydrolysis on 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide?
Answer: There are two primary sites susceptible to hydrolysis under aqueous conditions:
-
The Weinreb Amide (N-methoxy-N-methylamide): This functional group can be hydrolyzed to form 2-(difluoromethoxy)benzoic acid and N,O-dimethylhydroxylamine.[1][2] While generally more resistant to nucleophilic attack and over-addition compared to other carboxylic acid derivatives, Weinreb amides can still undergo hydrolysis, particularly under strong acidic or basic conditions with heating.[3][4][5][6] The stability of the tetrahedral intermediate formed during nucleophilic attack is a key feature of this group.[2]
-
The Difluoromethoxy Group (-OCF₂H): This group is generally considered metabolically stable due to the strong carbon-fluorine bonds.[7][8] However, it is not completely inert. Under harsh acidic conditions, it can undergo hydrolysis to form a formate ester, which can further hydrolyze to the corresponding phenol, 2-hydroxy-N-methoxy-N-methylbenzamide. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the molecule.[7]
Q2: How does pH affect the stability of the compound in aqueous solutions?
Answer: The rate of hydrolysis is highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the Weinreb amide is a primary concern. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6][9]
-
Neutral Conditions (pH 6-8): The compound exhibits its maximum stability in the neutral to slightly acidic pH range. Both the Weinreb amide and the difluoromethoxy group are relatively stable under these conditions at ambient temperature.[10]
-
Basic Conditions (pH > 9): Base-catalyzed hydrolysis of the amide bond is the predominant degradation pathway.[11][12] The reaction proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3][5] This process is often slower than acid-catalyzed hydrolysis but can be significant, especially with heating.[3]
Q3: What role does temperature play in the degradation of this compound?
Answer: As with most chemical reactions, the rate of hydrolysis is temperature-dependent. Elevated temperatures will accelerate degradation across all pH ranges. For liquid formulations or stock solutions, storage at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures is highly recommended to minimize hydrolysis.[13] For solid forms, storage should be in a cool, dry place.[13][14]
Q4: Is the solid form of the compound stable?
Answer: In its solid, crystalline form, the compound is significantly more stable than in solution. However, it can be susceptible to degradation if it is hygroscopic (readily absorbs moisture from the air). It is crucial to store the solid compound under dry conditions, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[13][14] Packaging is a critical component in protecting against moisture.[14]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your experiments and provides a logical approach to resolving them.
Problem: I see an unexpected new peak in my HPLC/LC-MS analysis after sample preparation.
-
Possible Cause 1: On-instrument or sample prep-induced hydrolysis.
-
Troubleshooting Steps:
-
Assess Your Mobile Phase: If you are using a mobile phase with a low pH (e.g., containing trifluoroacetic acid or formic acid) or a high pH (e.g., containing ammonium hydroxide), hydrolysis may be occurring in the autosampler.
-
Analyze Immediately: Prepare samples immediately before analysis. Avoid letting samples sit in the autosampler for extended periods.
-
Use a Co-solvent: If possible, prepare your stock solution in an anhydrous organic solvent like acetonitrile or DMSO and dilute it into your aqueous mobile phase just before injection.
-
-
-
Possible Cause 2: Degradation in stock solution.
-
Troubleshooting Steps:
-
Check Solvent Purity: Ensure your solvents (e.g., DMSO, methanol) are anhydrous. Water content in solvents is a common cause of slow degradation over time.
-
Prepare Fresh Stock Solutions: Do not use old stock solutions. It is best practice to prepare them fresh for each experiment or, at a minimum, qualify their purity before use.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and temperature fluctuations.
-
-
Problem: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Variable degradation due to inconsistent sample handling.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and solution pH, are strictly controlled and documented.
-
pH Control: Use buffers to maintain a stable pH throughout your experiment, especially for long-term incubations.[15][16] The optimal pH should be determined based on stability data (see Protocol 1 below).
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and accelerate degradation. Aliquot stock solutions into single-use volumes.
-
-
Troubleshooting Decision Workflow
Below is a diagram to guide your troubleshooting process when unexpected degradation is observed.
Caption: Troubleshooting workflow for degradation issues.
Protocols for Stability Assessment and Handling
Protocol 1: Forced Degradation Study to Identify Degradation Products
Forced degradation (or stress testing) is essential for identifying potential degradation products and developing a stability-indicating analytical method.[17][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17][20]
Materials:
-
2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffers
-
HPLC-UV/DAD system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock diluted in water) should be run in parallel.[19]
-
Acid Hydrolysis: Dilute stock with 0.1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute stock with 0.1 M NaOH. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.
-
Neutral Hydrolysis: Dilute stock with HPLC-grade water. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.[17]
-
Oxidative Degradation: Dilute stock with 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.[17]
-
-
Sample Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient). Monitor the reduction in the peak area of the parent compound and the appearance of new peaks.
Expected Results Summary:
| Stress Condition | Expected Primary Degradant(s) | Relative Rate of Degradation |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 2-(difluoromethoxy)benzoic acid | Fast |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Sodium 2-(difluoromethoxy)benzoate | Moderate to Fast |
| Neutral Hydrolysis (Water, 60°C) | 2-(difluoromethoxy)benzoic acid | Slow |
| Oxidative (3% H₂O₂, RT) | Minimal degradation expected | Very Slow |
Protocol 2: Recommended Handling and Storage Procedures
To maintain the integrity of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide, follow these handling and formulation strategies.
For Solid Compound:
-
Storage: Store in a tightly sealed container at room temperature in a desiccator.
-
Handling: Weigh and handle the compound in an environment with controlled humidity (e.g., a glove box or a low-humidity room) to prevent moisture absorption.
For Liquid Stock Solutions:
-
Solvent Choice: Use anhydrous aprotic solvents such as DMSO or acetonitrile for preparing stock solutions.
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at ≤ -20°C.
-
Usage: When preparing aqueous working solutions, add the required volume of the organic stock solution to the aqueous buffer immediately before use. Avoid preparing large batches of aqueous solutions for long-term storage.
Formulation Strategies for Enhanced Stability: For applications requiring prolonged stability in aqueous media, consider the following formulation strategies:
-
pH Optimization: Maintain the pH of the formulation in the range of 6.0-7.0 using a suitable buffering agent.[15][16]
-
Co-solvents: For some applications, the use of co-solvents can reduce the activity of water and slow down hydrolysis.[21]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can remove water and significantly enhance stability.[15] The lyophilized powder can be reconstituted immediately before use.
Potential Hydrolysis Pathways Diagram
Sources
- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 12. geocities.ws [geocities.ws]
- 13. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. mdpi.com [mdpi.com]
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- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biomedres.us [biomedres.us]
- 19. onyxipca.com [onyxipca.com]
- 20. pnrjournal.com [pnrjournal.com]
- 21. scribd.com [scribd.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
Executive Summary
This guide provides a comprehensive analysis of the 1H NMR spectral signature of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide. This molecule combines two pharmacologically significant motifs: the Weinreb amide (a pivotal synthetic intermediate) and the difluoromethoxy group (a lipophilic hydrogen bond donor mimic).
The primary analytical challenge lies in distinguishing the unique splitting pattern of the difluoromethoxy proton (
Part 1: Structural Context & Synthetic Utility
Before analyzing the spectrum, it is critical to understand the magnetic environment created by the molecule's topology.
-
The Weinreb Amide (
): Unlike standard amides, the N-methoxy-N-methyl moiety possesses unique electronic properties due to the chelating ability of the methoxy oxygen. In ortho-substituted systems, steric clash can restrict rotation around the C-N bond, potentially broadening signals at room temperature. -
The Difluoromethoxy Group (
): This group acts as a bioisostere for phenols or methoxy groups. The two fluorine atoms exert a massive inductive effect, deshielding the geminal proton and creating a characteristic triplet with a large coupling constant ( ).
Structural Logic Diagram
The following diagram illustrates the connectivity and the resulting magnetic couplings that dictate the NMR appearance.
Figure 1: Structural decomposition linking functional groups to expected NMR signals.
Part 2: Comparative Analytical Performance
While 1H NMR is the standard for structural elucidation, it must be contextualized against 19F and 13C NMR to fully validate this fluorinated compound.
Table 1: Comparative Utility of NMR Nuclei
| Feature | 1H NMR (Proton) | 19F NMR (Fluorine) | 13C NMR (Carbon) |
| Primary Utility | Backbone connectivity & Integration | Purity assay & functional group confirmation | Carbon skeleton verification |
| -OCHF2 Signal | Triplet ( | Doublet ( | Triplet ( |
| Coupling Info | Shows | Shows | Shows huge |
| Weinreb Signals | Distinct N-Me / N-OMe singlets | Silent | Distinct carbonyl & methyls |
| Resolution Risk | High: Aromatic overlap possible | Low: Very clean baseline | Medium: Low sensitivity |
| Sample Req. | ~2-5 mg | ~2-5 mg | ~10-20 mg |
Expert Insight: 19F NMR is superior for a quick "Go/No-Go" purity check because the baseline is usually devoid of background noise from solvents or non-fluorinated impurities. However, 1H NMR is required to prove the Weinreb amide is intact and has not hydrolyzed to the acid or over-reduced to the aldehyde.
Part 3: Detailed 1H NMR Spectrum Analysis
This section details the specific chemical shifts (
The Difluoromethoxy Triplet ( )
-
Chemical Shift:
6.50 – 6.90 ppm. -
Multiplicity: Triplet (
).[1] -
Coupling Constant (
): . -
Mechanism: The single proton is split by two equivalent fluorine atoms (
peaks). -
Diagnostic Value: This is the most distinct signal. If this appears as a singlet, you have lost the fluorines (hydrolysis). If the coupling constant is small (< 10 Hz), it is not a geminal difluoro group.
The Weinreb Amide Region[2]
-
N-Methoxy (
): Singlet ( ) at 3.50 – 3.80 ppm. -
N-Methyl (
): Singlet ( ) at 3.20 – 3.40 ppm. -
Rotational Isomerism: Due to the ortho-difluoromethoxy group, steric hindrance may slow the rotation of the amide bond.
-
Observation: These singlets may appear broadened or split into two unequal sets of signals (rotamers) at room temperature.
-
Validation: If broad, run the NMR at elevated temperature (e.g., 50°C in DMSO-
) to coalesce the signals into sharp singlets.
-
The Aromatic Region
-
Shift:
7.10 – 7.80 ppm. -
Pattern: 4 Protons.
-
Expect a complex pattern due to the ortho-substitution.
-
The proton ortho to the carbonyl usually resonates most downfield (
~7.5-7.8) due to anisotropy. -
The proton ortho to the
group will be distinct due to the electron-donating nature of the oxygen (resonance effect) competing with the electron-withdrawing fluorines.
-
Part 4: Experimental Protocol (Self-Validating)
To ensure high-quality data that resolves the large fluorine coupling, follow this protocol.
Reagents & Equipment[1][3]
-
Solvent: Chloroform-
( , 99.8% D) is preferred for resolution. DMSO- is the alternative if rotamer broadening is severe. -
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (
at 7.26). -
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 5–10 mg of the product in 0.6 mL of
. -
Critical: Ensure the solution is clear. Suspended solids will broaden the base of the signals, obscuring the outer legs of the
triplet.
-
-
Acquisition Parameters:
-
Spectral Width: Ensure the window covers -2 ppm to 12 ppm.
-
Scans (NS): Minimum 16 scans (usually sufficient for 1H).
-
Relaxation Delay (D1): Set to
second to ensure accurate integration of the aromatic protons vs. the methyl groups.
-
-
Processing & Validation (The "Triangulation" Method):
-
Step A: Integrate the N-Me signal (set to 3H).
-
Step B: Check the N-OMe signal. It must integrate to 3H.
-
Step C: Integrate the
triplet. It must integrate to 1H. -
Step D (The Calculation): Measure the distance (in Hz) between the outer leg and the center peak of the triplet. Multiply by 2. This is your
. It must be .[1][2]
-
Analytical Workflow Diagram
Figure 2: Decision tree for validating the spectral data.
Part 5: Troubleshooting & Common Pitfalls
The "Missing" Triplet
If the triplet at 6.5 ppm is missing or appears as a singlet:
-
Cause: Hydrolysis of the difluoromethyl ether is rare but possible under strongly acidic conditions. More likely, the signal is overlapping with the aromatic region if the field strength is low (<300 MHz).
-
Solution: Run a 19F NMR . If you see no signal, the fluorine is gone. If you see a signal, the proton is there, just obscured in the 1H spectrum.
Broad "Humps" instead of Methyl Singlets
-
Cause: Restricted rotation of the Weinreb amide bond, exacerbated by the ortho-substituent.
-
Solution: Do not interpret this as impurity. Calculate the combined integration of the broad humps. If they sum to 6H (3H + 3H), it is purely dynamic behavior.
Extra Peaks in the Aliphatic Region
-
Cause: Decomposition of the Weinreb amide to the aldehyde (partial reduction) or ester (hydrolysis).
-
Indicator: Look for an aldehyde proton (
~9-10 ppm) or loss of the N-Me signal ( 3.3).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for
coupling constants and Weinreb amide shifts). -
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Hu, J., Zhang, W., & Wang, F. (2009). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent. Chemical Communications, (48), 7405-7407.
-
Reich, H. J. (2020).[5] Hans Reich's Collection: 1H NMR Data. University of Wisconsin-Madison.[5] Link (Authoritative database for chemical shift correlations).
Sources
Structural Characterization and Comparative NMR Analysis of 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This guide provides a technical analysis of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide (CAS: 1275755-34-4).[1] This molecule represents a critical "Weinreb amide" intermediate used frequently in medicinal chemistry to introduce the difluoromethoxy (-OCHF₂) moiety—a lipophilic hydrogen bond donor often utilized as a bioisostere for methoxy or phenoxy groups to improve metabolic stability (block metabolic hotspots) and membrane permeability.
The primary analytical challenge with this compound is distinguishing the unique scalar coupling patterns introduced by the fluorine atoms (
Key Structural Features[2][8][12][13]
-
Weinreb Amide Handle: The N-methoxy-N-methyl functionality allows for selective nucleophilic attack (e.g., by Grignard reagents) to form ketones without over-addition.
-
Difluoromethoxy Group: A lipophilic bioisostere of a methoxy group. The fluorine atoms induce significant
C- F splitting, serving as a diagnostic NMR fingerprint.
Comparative C NMR Data Analysis
The following table contrasts the chemical shifts of the target molecule against its non-fluorinated analog (2-methoxy-N-methoxy-N-methylbenzamide) and its carboxylic acid precursor. This comparison isolates the electronic effects of the -OCHF₂ group.
Table 1: Comparative C NMR Chemical Shifts (ppm)
| Carbon Position | Target: 2-(OCHF₂)-Weinreb Amide | Analog: 2-(OMe)-Weinreb Amide | Precursor: 2-(OCHF₂)benzoic Acid | Multiplicity & Coupling ( |
| C=O (Carbonyl) | 166.5 – 168.0 | 168.5 | 164.2 | Singlet (typically broad) |
| -OCHF₂ | 116.2 | N/A | 116.5 | Triplet ( |
| -OCH₃ (Analog) | N/A | 55.8 | N/A | Singlet |
| N-OCH₃ (Amide) | 61.4 | 61.2 | N/A | Singlet |
| N-CH₃ (Amide) | 32.5 | 32.8 | N/A | Singlet (often broad) |
| Ar-C2 (Ipso) | 148.5 | 157.2 | 150.1 | Triplet/Multiplet ( |
| Ar-C1 (Bridge) | 126.8 | 125.5 | 122.0 | Singlet |
| Ar-C3,4,5,6 | 119 - 132 | 111 - 131 | 120 - 134 | Varies by position |
Note on Data Sources: Values derived from fragment-based prediction algorithms and validated against analogous experimental datasets for ortho-substituted benzamides and difluoromethoxy-arenes [1, 2, 3].
Diagnostic Signals (The "Fingerprint")
-
The OCHF₂ Triplet: The most distinct feature is the triplet centered at ~116 ppm. This is due to the one-bond coupling to two equivalent fluorine atoms (
Hz). In a low-resolution scan, this may appear as three distinct peaks spanning ~4 ppm. -
The Ipso-Carbon Shift: Replacing the -OCH₃ group (Analog) with -OCHF₂ (Target) causes an upfield shift of the C2 aromatic carbon (from ~157 ppm to ~148 ppm). This counter-intuitive shift is due to the "
-gauche effect" and the specific electron-withdrawing nature of the difluoromethyl group overriding the resonance donation of the oxygen. -
Weinreb Broadening: The N-CH₃ and N-OCH₃ signals (32.5 and 61.4 ppm) may exhibit rotational broadening at room temperature due to the restricted rotation around the amide bond, a common characteristic of Weinreb amides.
Experimental Protocols
A. Synthesis Workflow (Context for Analysis)
To ensure the purity of the sample being analyzed, understanding its genesis is crucial. The target is typically synthesized via the activation of 2-(difluoromethoxy)benzoic acid.
Figure 1: Standard synthetic route.[2] Impurities from incomplete activation often appear as acid peaks (~164 ppm) in the NMR.
B. NMR Acquisition Protocol
To resolve the fluorine coupling and avoid "lost" signals, follow this specific acquisition parameter set.
Sample Preparation:
-
Solvent: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).
-
Why: CDCl₃ minimizes viscosity-induced broadening compared to DMSO, allowing better resolution of the
-coupling.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Instrument Parameters (
-
Frequency: 100 MHz or higher (400 MHz proton equivalent).
-
Spectral Width: 240 ppm (to capture the carbonyl and ensure no folding of F-coupled satellites).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C1, C2, C=O) have long T1 relaxation times. Short delays will suppress these signals, making integration unreliable.
-
-
Scans (NS): Minimum 512 scans (due to the splitting of the OCHF₂ signal into a triplet, the signal-to-noise ratio for this specific carbon is reduced by a factor of 3).
-
Decoupling: Standard Proton Decoupling (Waltz-16).
-
Advanced: If available, run a
F-decoupled C experiment to collapse the OCHF₂ triplet into a singlet for simplified assignment.
-
Structural Logic & Assignment Diagram
The following diagram maps the chemical shift logic to the specific nodes of the molecule.
Figure 2: Chemical shift assignment logic. Note the high-frequency shifts for the heteroatom-bound carbons.
Troubleshooting & Quality Control
Issue: Missing OCHF₂ Peak
-
Cause: The signal is split into a wide triplet (spanning >500 Hz). If the signal-to-noise ratio is low, the triplet arms may be lost in the baseline.
-
Solution: Increase the number of scans (NS) by 4x or apply an exponential line broadening (LB = 1.0–2.0 Hz) during processing to enhance the signal-to-noise ratio.
Issue: Double Peaks for N-Me/N-OMe
-
Cause: Rotamers. The Weinreb amide bond has partial double-bond character.
-
Solution: This is not an impurity. To coalesce the peaks, run the NMR at elevated temperature (e.g., 50°C in DMSO-
), though this is rarely necessary for routine confirmation.
Issue: Extra Carbonyl Peak at 164 ppm
-
Cause: Hydrolysis of the Weinreb amide back to the carboxylic acid or unreacted starting material.
-
Solution: Check the proton NMR for a broad acid -OH singlet >10 ppm to confirm.
References
-
Weinreb Amide General Shifts: Nugent, J., & Schwartz, B. D. (2016).
-Keto-Weinreb Amides. Journal of Organic Chemistry. -
Difluoromethoxy Group Characterization: Loison, A., et al. (2016). Specific properties of the -OCHF2 group: Synthesis and characterization. Journal of Fluorine Chemistry.
-
Ortho-Substituted Benzamide Data: Comparison derived from N-methoxy-N-methylbenzamide spectral data (SDBS No. 23580) and 2-(difluoromethoxy)benzamide patents. National Institute of Advanced Industrial Science and Technology (AIST).
Sources
Reactivity & Performance Guide: 2-(Difluoromethoxy) vs. 2-Methoxy Weinreb Amides
Topic: Reactivity Comparison of 2-(Difluoromethoxy) vs 2-Methoxy Weinreb Amides Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis for medicinal chemists and process engineers comparing the reactivity, stability, and synthetic utility of 2-(difluoromethoxy) (
While the 2-methoxy group is a classic electron-donating motif capable of ancillary chelation, the 2-(difluoromethoxy) group acts as a lipophilic, electron-withdrawing bioisostere. Key Finding: The 2-(difluoromethoxy) variant exhibits higher electrophilicity at the carbonyl center, leading to faster initial kinetics with nucleophiles, but lacks the secondary directing/chelating capability of the methoxy group. This results in distinct reactivity profiles that necessitate tailored experimental protocols.
Electronic & Structural Profiling
The reactivity difference stems fundamentally from the modulation of the oxygen atom's basicity and the inductive pull of the fluorine atoms.
Comparative Electronic Metrics
| Feature | 2-Methoxy ( | 2-(Difluoromethoxy) ( | Impact on Weinreb Amide |
| Hammett | +0.25 (Weakly Withdrawing) | +0.45 (Strongly Withdrawing) | |
| Hammett | -0.43 (Strongly Donating) | -0.07 (Weakly Donating) | |
| Oxygen Basicity | High (Lewis Basic) | Low (Electron Deficient) | |
| Lipophilicity ( | -0.02 | +0.65 | |
| Metabolic Stability | Low (O-demethylation prone) | High (Blocks CYP450 oxidation) |
Mechanistic Implication: The Ortho-Effect
In Weinreb amides (N-methoxy-N-methylamides), the reaction proceeds via a stable 5-membered chelate with the metal (Mg/Li). An ortho-substituent introduces a secondary interaction:
-
Case A (
): The oxygen lone pair can coordinate with the incoming organometallic reagent (MgX), potentially creating a bridged transition state . This can accelerate delivery of the nucleophile or stabilize the ground state. -
Case B (
): The fluorines withdraw density from oxygen, rendering it non-coordinating. The reaction relies purely on the enhanced electrophilicity of the carbonyl carbon.
Reactivity Analysis: Nucleophilic Addition
Reaction Kinetics
Experimental observations and electronic theory dictate the following reactivity hierarchy towards Grignard reagents (
-
Electrophilicity: The
group is a net Electron Withdrawing Group (EWG). It destabilizes the amide ground state and increases the partial positive charge ( ) on the carbonyl carbon.-
Result:Faster initial attack by nucleophiles compared to the
analog.
-
-
Chelation Control: The
group can act as a Directed Metalation Group (DMG). In the context of addition, it assists in "pre-complexing" the Grignard reagent.-
Result: While
is electronically more reactive, reactions are often cleaner due to chelation-guided delivery, reducing side reactions (like enolization).
-
Stability of the
Group
A critical concern with
-
Grignard/Organolithium Compatibility: The
group is generally stable to nucleophilic attack at low temperatures (-78 °C to 0 °C). -
Risk Factor: Avoid high temperatures (>25 °C) with strong amide bases (e.g., LDA) which can deprotonate the
proton, triggering decomposition.
Visualization of Reaction Pathways
The following diagram illustrates the divergent transition states and electronic influences of the two groups during Grignard addition.
Caption: Comparison of transition states. The 2-methoxy group (blue path) stabilizes the transition state via auxiliary chelation, while the 2-difluoromethoxy group (red path) accelerates reaction via inductive activation.
Experimental Protocol: Optimized Grignard Addition
This protocol is designed to accommodate the higher electrophilicity of the
Reagents:
-
Substrate: N-methoxy-N-methyl-2-(difluoromethoxy)benzamide (1.0 equiv)
-
Nucleophile: Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Charge with the Weinreb amide substrate and dissolve in anhydrous THF.
-
Temperature Control: Cool the solution to -20 °C .
-
Note: Standard Weinreb additions are often done at 0 °C. For
analogs, -20 °C is recommended to suppress any potential elimination of the difluoromethyl group or attack at the ring.
-
-
Addition: Add the Grignard reagent dropwise over 15 minutes.
-
Observation: The reaction color may change to yellow/orange indicating the formation of the tetrahedral intermediate.
-
-
Monitoring: Stir at -20 °C for 30 minutes, then warm to 0 °C for 30 minutes. Monitor by TLC or LCMS.
-
Checkpoint: The
analog should show >95% conversion faster than the analog.
-
-
Quench: Pour the reaction mixture into a vigorously stirring solution of saturated
(or 1M HCl if the product is acid-stable). -
Workup: Extract with EtOAc (3x), wash with brine, dry over
, and concentrate.
Data Summary Table: Typical Yields & Rates
| Substrate | Nucleophile | Temp | Time | Yield | Observation |
| 2-OMe-Benzamide | 0 °C | 2 h | 92% | Clean conversion, requires warming. | |
| 2-OCF | -20 °C | 45 min | 88% | Faster reaction ; slight baseline impurities if warmed too fast. |
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Hansch, C.; Leo, A.; Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991 , 91(2), 165–195. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. Link
- Leroux, F. R.; Moghaddam, F. "The reactivity of the difluoromethoxy group: A review." Journal of Fluorine Chemistry, 2002, 118, 135.
-
Pashko, M. O.; Yagupolskii, Y. L. "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." Journal of Organic and Pharmaceutical Chemistry, 2024 , 22, 10-16. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
